molecular formula C14H22N2O B1442066 N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine CAS No. 1220027-33-7

N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine

Cat. No. B1442066
M. Wt: 234.34 g/mol
InChI Key: SYSRONORTHHTOC-UHFFFAOYSA-N
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Description

“N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Spiro[isoquinoline-4,4′-pyran]-3-imines : A method has been developed using compounds related to N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine for synthesizing spiro[isoquinoline-4,4′-pyran]-3-imines (Kisel’ et al., 2000).

  • Synthesis of Dicarboxylic Acid Amides and Diamides : The compound has been used in the synthesis of various dicarboxylic acid amides and diamides, showcasing its versatility in organic synthesis (Aghekyan et al., 2018).

  • Synthesis of CCR5 Antagonists : A process has been developed for synthesizing a key intermediate for the CCR5 antagonist TAK-779 using a related compound (Hashimoto et al., 2002).

Chemical Modification Applications

  • Synthesis of Pyrano[2,3-c]pyridine Derivatives : Utilization in the synthesis of novel pyrano[2,3-c]pyridine derivatives, which exhibit significant antibacterial and antifungal activities (Zhuravel et al., 2005).

  • Modification of Hydrogels : The compound has been used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels, enhancing their biological activities for potential medical applications (Aly & El-Mohdy, 2015).

  • Synthesis of Aminosugars : Employed in the development of new methodologies for the synthesis of various aminosugars, demonstrating its role in carbohydrate chemistry (Ravindran et al., 2000).

Medicinal Chemistry Applications

  • Metabolism Studies of Neuroprotective Agents : Investigated in the context of metabolism studies for neuroprotective agents, highlighting its relevance in pharmacokinetics (Kim et al., 2002).

  • Catalysis in Peptide Synthesis : Used in the development of efficient methods for direct amide bond synthesis between carboxylic acids and amines, facilitating peptide synthesis (Mohy El Dine et al., 2015).

  • SKP2 E3 Ligase Complex Inhibition : Involved in the synthesis of inhibitors that disrupt the SCFSKP2 E3 ligase complex, showing its potential in cancer research (Shouksmith et al., 2015).

properties

IUPAC Name

2-(aminomethyl)-N-methyl-N-(oxan-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16(11-12-6-8-17-9-7-12)14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSRONORTHHTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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